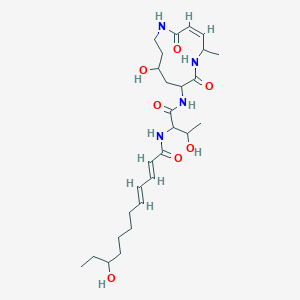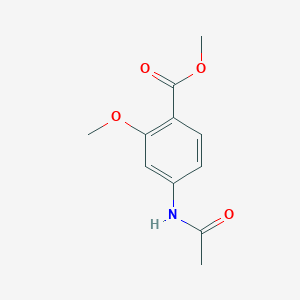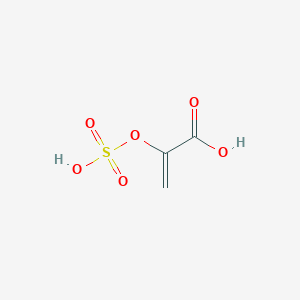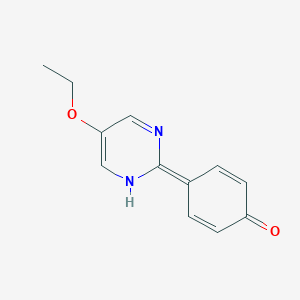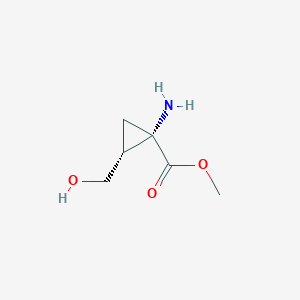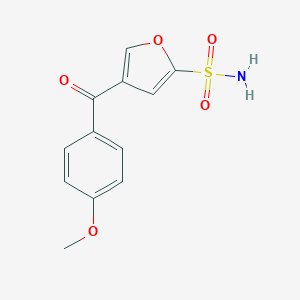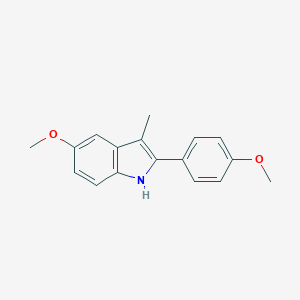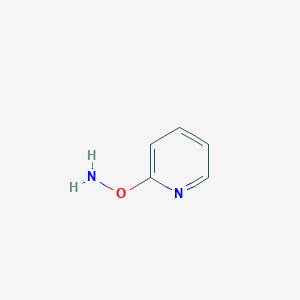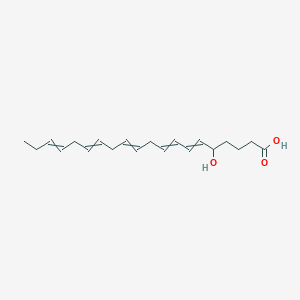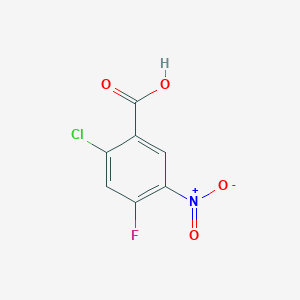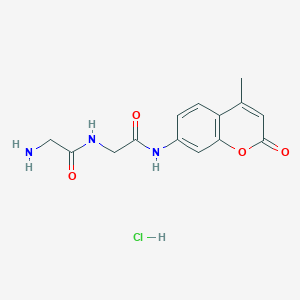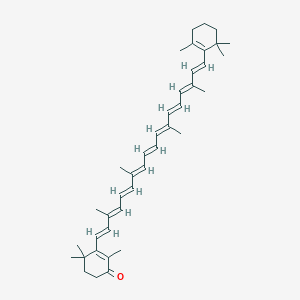
Echinenone
Descripción general
Descripción
Synthesis Analysis
Echinenone synthesis involves biosynthetic pathways catalyzed by specific enzymes. One study highlights the improved production of echinenone in transgenic Nostoc sp. PCC 7120 by overexpressing a heterologous crtO gene from Nostoc flagelliforme. This overexpression led to a significant increase in echinenone production, demonstrating the importance of genetic manipulation in enhancing pigment yield (Gao et al., 2020).
Molecular Structure Analysis
The molecular structure of echinenone, like other carotenoids, is characterized by a long chain of conjugated double bonds. This structure is responsible for its color and antioxidant properties. Studies on echinenone's structure, especially those investigating its vibrational properties in different environments, shed light on how its structure influences its function and stability (Kish et al., 2015).
Chemical Reactions and Properties
Echinenone undergoes various chemical reactions due to its conjugated double-bond system. For instance, its interaction with singlet oxygen has been studied to understand its potential antioxidative mechanisms. Such interactions are crucial for its role in biological systems and its stability in industrial applications (Mohamad et al., 2006).
Aplicaciones Científicas De Investigación
Pharmacological Activities : Echinenone produced from Micrococcus lylae demonstrated potent antimicrobial, antioxidant, and antitumor activities. Nano-echinenone, synthesized using the ball-milling technique, showed enhanced pharmacological properties compared to the crude pigment, suggesting its potential in the pharmaceutical industry (Shahin, Elwakil, Ghareeb, & Olama, 2022).
Edible Pigment and Provitamin A : A strain of Botryococcus braunii (BOT-20) isolated from freshwater in Japan was identified to accumulate echinenone. This strain differs from other B. braunii strains by its dark red color during growth. Echinenone is used as an edible orange pigment and provitamin A, indicating its potential for commercial production (Matsuura, Watanabe, & Kaya, 2012).
HPLC Analysis in Human Plasma : Echinenone has been used as an internal standard in high-performance liquid chromatography (HPLC) for determining individual carotenoids in human plasma. This highlights its stability and suitability as a benchmark in biochemical analysis (Bieri, Brown, & Smith, 1985).
Biochemical Identification : Echinenone was first identified as 4-keto-β-carotene from sea-urchin gonads. Its biochemical properties were explored through various methods, including reduction to isocryptoxanthin and reversion to echinenone via oxidation (Ganguly, Krinsky, & Pinckard, 1956).
Enhanced Pigment Production in Cyanobacteria : A study demonstrated improved production of echinenone in transgenic Nostoc sp. PCC 7120 by overexpressing the crtO gene from Nostoc flagelliforme. This suggests a method for enhancing the yield of echinenone in cyanobacteria, beneficial for both pigment production and anhydrobiotic engineering (Gao et al., 2020).
Role in Cyanobacteria : A new type of asymmetrically acting β-carotene ketolase, crtO, was identified as essential for the synthesis of echinenone in the cyanobacterium Synechocystis sp. PCC 6803. This ketolase introduces a keto group into β-carotene, creating echinenone, and differs significantly from known β-carotene ketolases (Fernández-González, Sandmann, & Vioque, 1997).
Early Discovery and Provitamin A Properties : Echinenone was first isolated from sea urchin glands and identified as a provitamin A, expanding our understanding of carotenoid compounds and their biological functions (Lederer & Moore, 1936).
Direcciones Futuras
While there is limited information on the future directions of Echinenone research, the potential applications of microbial pigments, including Echinenone, are gaining attention due to their diverse applications such as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities . This indicates that future research may focus on exploring these applications further .
Propiedades
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNWZXMBUKUYMD-QQGJMDNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026555 | |
| Record name | all-trans-Echinenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Echinenone | |
CAS RN |
432-68-8 | |
| Record name | Echinenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echinenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | all-trans-Echinenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,β-caroten-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECHINENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5IO02MNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



